molecular formula C15H15ClN2O3 B2502663 2-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(cyanomethyl)-N-cyclopropylacetamide CAS No. 1258716-09-4

2-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(cyanomethyl)-N-cyclopropylacetamide

Cat. No. B2502663
CAS RN: 1258716-09-4
M. Wt: 306.75
InChI Key: CYTTVAKPBWEDPB-UHFFFAOYSA-N
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Description

The compound “2-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(cyanomethyl)-N-cyclopropylacetamide” is a complex organic molecule. It contains a benzodioxin ring, which is a type of aromatic ether. It also has a chloro group attached to the benzodioxin ring, a cyanomethyl group, and a cyclopropyl group attached to an acetamide group .


Synthesis Analysis

Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such a compound would likely involve multiple steps, including the formation of the benzodioxin ring, the introduction of the chloro, cyanomethyl, and cyclopropyl groups, and the formation of the acetamide group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The benzodioxin ring system is a type of aromatic ether, which means it likely contributes to the overall stability of the molecule. The chloro, cyanomethyl, and cyclopropyl groups are likely to affect the reactivity of the molecule .


Physical And Chemical Properties Analysis

Some physical and chemical properties can be predicted based on the structure of the molecule. For example, the presence of the benzodioxin ring and the chloro group suggests that this compound might be relatively non-polar and therefore poorly soluble in water. The exact melting point, boiling point, and other physical properties would need to be determined experimentally .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If this compound is a drug or a biologically active molecule, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific information, it’s difficult to provide detailed safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety precautions. It’s also important to consider potential environmental impacts .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Further studies could also investigate its environmental impact and ways to mitigate any potential harm .

properties

IUPAC Name

2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-N-(cyanomethyl)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c16-12-7-10(8-13-15(12)21-6-5-20-13)9-14(19)18(4-3-17)11-1-2-11/h7-8,11H,1-2,4-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTTVAKPBWEDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)CC2=CC3=C(C(=C2)Cl)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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